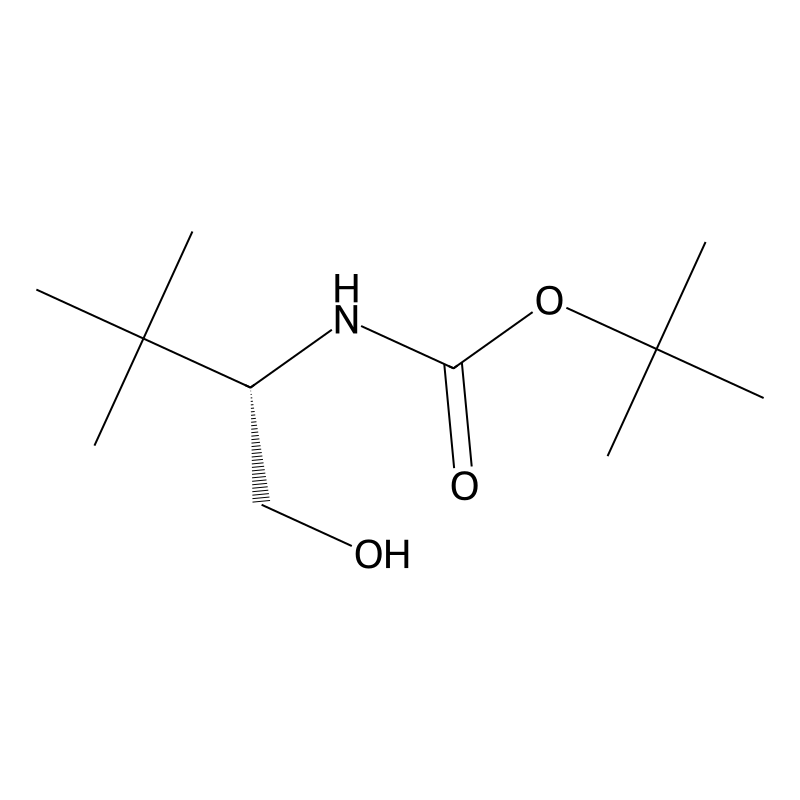

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is a chemical compound with the molecular formula C11H23NO3 and a CAS number of 153645-26-2. It is characterized by its unique structure, which includes a tert-butyl group and a carbamate functional group attached to a hydroxy-substituted branched alkane. This compound is notable for its chirality, existing as the (S)-enantiomer, which can influence its biological activity and reactivity in chemical processes .

There is no scientific research available on the mechanism of action of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate.

- Mild skin and eye irritation

- Respiratory tract irritation

- Potential central nervous system depression in high doses

Potentially a Chiral Building Block

The molecule's structure features a stereocenter (marked by the "(S)" designation) and functional groups like a hydroxyl and carbamate. This combination suggests it could potentially serve as a chiral building block in organic synthesis. Chiral building blocks are essential components for creating new molecules with specific spatial arrangements of atoms, crucial in drug development and material science .

Research on Similar Compounds

Studies exist on related compounds, such as (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate, which possess similar structural features. These investigations often focus on their use as intermediates in the synthesis of more complex molecules .

The chemical behavior of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is largely dictated by its functional groups. Key reactions include:

- Carbamate Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate group can undergo hydrolysis, releasing the corresponding alcohol and carbon dioxide.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may be useful in synthesizing derivatives.

- Nucleophilic Substitution: The nitrogen atom in the carbamate can participate in nucleophilic substitution reactions, especially when activated by electrophiles.

Research indicates that (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate exhibits significant biological properties. It has been studied for its potential as a pharmaceutical intermediate due to its ability to interact with various biological targets. Specific activities may include:

- Antimicrobial Properties: Some studies suggest that compounds with similar structures exhibit antimicrobial activity, although specific data on this compound is limited.

- Enzyme Inhibition: The presence of the carbamate group may allow this compound to act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

The synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate can be achieved through several methods:

- Direct Carbamation: Reacting an amine derivative of 1-hydroxy-3,3-dimethylbutan-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Protection of Alcohols: Starting from 1-hydroxy-3,3-dimethylbutan-2-ol, protection of the hydroxyl group followed by carbamation using tert-butyl isocyanate.

- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the production of the specific (S)-enantiomer.

(S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate has several applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Chemical Research: Employed in studies related to enzyme activity and metabolic pathways.

Interaction studies involving (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate are crucial for understanding its biological impact. These studies often focus on:

- Binding Affinity: Investigating how this compound interacts with specific enzymes or receptors.

- Mechanism of Action: Understanding how it influences biochemical pathways or cellular responses.

Several compounds share structural similarities with (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate. Here are some notable comparisons:

| Compound Name | Structure | Key Features |

|---|---|---|

| tert-butyl carbamate | C5H11NO2 | Simple structure; used as a protecting group |

| N-Boc-leucine | C11H19NO4 | Contains a Boc group; used in peptide synthesis |

| 1-Hydroxyproline | C5H9NO3 | Amino acid derivative; involved in protein synthesis |

Uniqueness

(S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate is unique due to its specific stereochemistry and branched structure, which may confer distinct biological activities not observed in simpler analogs or derivatives. Its combination of functional groups allows for diverse reactivity and potential applications in medicinal chemistry.

Traditional Carbamate Formation Strategies

The synthesis of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate typically involves carbamate formation through nucleophilic acyl substitution or carbonyl activation. Key methods include:

Reaction with Chloroformates

Primary amines react with chloroformates (e.g., tert-butyl chloroformate) in the presence of a base to form carbamates. For this compound, the hydroxylated amine precursor undergoes protection with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions (e.g., dichloromethane or tetrahydrofuran, room temperature). This method ensures minimal racemization due to the steric protection of the Boc group.

Reaction Scheme

$$

\text{Amine} + \text{Boc-OCO-Cl} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate} + \text{HCl}

$$

Carbonyl Activation via Curtius Rearrangement

Acyl azides generated from carboxylic acids via the Curtius rearrangement can undergo trapping with alcohols to form carbamates. While this method is less commonly applied to sterically hindered amines, it remains viable for linear substrates.

Key Limitations

- Requires highly reactive intermediates (e.g., acyl azides).

- Limited scalability for complex chiral systems.

Catalytic Approaches for Enantioselective Synthesis

Enantioselective synthesis leverages chiral catalysts to control stereochemistry. For this carbamate, bifunctional organocatalysts or metal-organic frameworks may enhance selectivity:

Bifunctional Organocatalysts

A chiral Brønsted acid/base catalyst stabilizes carbamic acid intermediates while facilitating cyclization. For example, a pyrrolidine-based catalyst promotes carbon dioxide capture and subsequent alkylation with retention of stereochemistry.

Mechanistic Insight

- CO₂ Capture: Amine reacts with CO₂ to form a carbamic acid intermediate.

- Catalyst Interaction: The catalyst stabilizes the carbamate via hydrogen bonding, aligning the electrophile for enantioselective attack.

- Cyclization: Intramolecular nucleophilic attack yields the chiral carbamate.

Metal-Catalyzed Carbamate Formation

Organometallic catalysts (e.g., palladium or indium) facilitate carbamate synthesis under milder conditions. Indium-mediated reactions, for instance, enable carbamate formation from amines and alkyl chloroformates with equimolar reagents.

Advantages

- Low catalyst loading (e.g., 5 mol% In).

- Compatible with moisture-sensitive substrates.

Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis (PTC) enhances reaction rates in biphasic systems, enabling efficient alkylation of carbamate-protected amines. For this compound, tetrabutylammonium iodide (TBAI) and cesium carbonate facilitate N-alkylation in anhydrous DMF:

Reaction Protocol

- Amine Deprotonation: Cesium carbonate deprotonates the carbamate’s acidic NH group.

- Electrophile Activation: TBAI stabilizes the alkyl halide via ion-pairing.

- Nucleophilic Attack: The deprotonated amine attacks the activated electrophile.

Table 1: PTC Conditions for Carbamate Alkylation

| Component | Role | Typical Loading (mol%) |

|---|---|---|

| Cesium carbonate | Base for deprotonation | 3–5 |

| TBAI | Phase transfer catalyst | 3–5 |

| Alkyl halide | Electrophile | 1–2 equivalents |

Example ApplicationReaction of (S)-tert-Butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate with benzyl bromide in DMF yields N-alkylated derivatives in >90% yield with minimal overalkylation.

The molecular architecture of (S)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate features a stereogenic center at the C1 position, where the hydroxy group resides. The tert-butyl carbamate moiety introduces steric bulk, influencing both reactivity and stereochemical outcomes during synthesis. The compound’s enantiomeric purity is pivotal for applications requiring precise spatial arrangements, such as asymmetric catalysis or drug design [1] [5].

Enantioselective Resolution Techniques

Enantioselective resolution of racemic mixtures remains a cornerstone for obtaining optically pure (S)-tert-butyl carbamate derivatives. A prominent method involves diastereomeric salt crystallization using chiral resolving agents. For example, mandelic acid has been employed to separate enantiomers of structurally analogous alcohols by forming insoluble diastereomeric salts [5]. In the case of (S)-tert-butyl carbamate, the hydroxy group could facilitate salt formation with chiral acids like (R)- or (S)-mandelic acid, leveraging differential solubility for isolation [5].

Recent protocols have also explored enzymatic resolution using lipases or esterases, which selectively hydrolyze one enantiomer of ester precursors. While not directly reported for this compound, such methods are applicable to secondary alcohols and could be adapted by introducing ester functionalities at the hydroxy group [5].

Chiral Auxiliary Design and Application

Chiral auxiliaries play a vital role in asymmetric synthesis. The tert-butyl carbamate group itself can act as a transient auxiliary, directing stereochemistry during bond formation. For instance, Ellman’s tert-butanesulfinamide—a widely used chiral auxiliary—has inspired analogous strategies for carbamates [6]. By incorporating a tert-butyl group, the auxiliary’s steric bulk biases reaction pathways, favoring the formation of the S-configured product [6].

In a reported carbamate synthesis (similar to the target compound), zirconium-mediated hydroamination was employed to install stereocenters. The Cp2Zr(H)Cl catalyst facilitated the formation of a chiral zirconocene intermediate, which reacted with neopentyl alcohol to yield enantiomerically enriched products [3]. This methodology highlights the synergy between auxiliaries and transition-metal catalysts in stereocontrol [3] [6].

Dynamic Kinetic Resolution Mechanisms

Dynamic kinetic resolution (DKR) merges in situ racemization with selective transformation, enabling theoretical 100% yield of a single enantiomer. For (S)-tert-butyl carbamate, DKR could involve a transition-metal catalyst that racemizes the substrate while an enzyme or chiral catalyst selectively processes the desired enantiomer. A notable example is the use of ruthenium complexes with Shvo’s catalyst, which racemize alcohols via hydrogen transfer, coupled with enzymatic acylation [5].

In a related study, zirconium catalysts enabled dynamic resolution during carbamate formation. The Cp2Zr(H)Cl system promoted reversible substrate-catalyst interactions, allowing racemization while favoring the S-enantiomer through steric effects [3]. Such approaches are promising for scaling up the synthesis of enantiopure carbamates [3] [6].

Structural and Synthetic Analysis

Molecular Geometry and Hydrogen Bonding

The crystal structure of analogous tert-butyl carbamates reveals intramolecular hydrogen bonding between the hydroxy group and the carbamate oxygen. This interaction stabilizes the S-configuration and influences packing patterns, which are critical for diastereomeric salt crystallization [1] [4]. Computational studies on 3,3-dimethylbutan-2-ol (a structural analog) further illustrate how alkyl branching enhances steric discrimination during resolution [2] [4].

Synthetic Protocols and Optimization

A multi-step synthesis of (S)-tert-butyl carbamate derivatives typically begins with the enantioselective reduction of a ketone precursor. For example, asymmetric transfer hydrogenation using Noyori-type catalysts can yield the chiral alcohol, which is subsequently protected as a carbamate [6]. Alternative routes employ chiral pool starting materials, such as amino acids, to install the stereocenter before introducing the tert-butyl group [1].

Recent advances in continuous-flow systems have improved the efficiency of carbamate formation. By combining flow chemistry with immobilized enzymes, researchers achieved high enantiomeric excess (≥98% ee) for similar compounds, reducing purification steps [5].